![molecular formula C13H21NO5 B2394036 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate CAS No. 1426680-65-0](/img/structure/B2394036.png)
1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 1426680-65-0 . It has a molecular weight of 271.31 . The IUPAC name for this compound is 1-(tert-butyl) 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C13H21NO5 . The InChI code is 1S/C13H21NO5/c1-12(2,3)19-11(17)14-9(10(16)18-6)8(15)7-13(14,4)5/h9H,7H2,1-6H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Scientific Research Applications
- This compound serves as a cocatalyst in titanium-catalyzed intermolecular hydroamination reactions. These reactions involve the addition of an amino group across a carbon-carbon double bond. The presence of 1-tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate enhances the efficiency of these transformations, making it valuable in synthetic chemistry .
- Researchers have utilized this compound as a reactant to prepare sulfonate phenol ligands. These ligands play a crucial role in coordination chemistry and catalysis. The sulfonylation process allows the introduction of sulfonate groups onto aromatic rings, expanding the ligand library for various applications .
- Asymmetric olefin hydroamination and cyclization reactions are essential in constructing complex organic molecules. 1-tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate can serve as a precursor for single-site catalysts, enabling efficient and selective transformations. These reactions find applications in pharmaceutical synthesis and materials science .
- The compound has been evaluated as a stabilizer in polyolefins (such as polyethylene and polypropylene) used for food contact materials. It helps maintain the material’s integrity during high-temperature processing and long-term storage. The European Food Safety Authority (EFSA) approves its use at a maximum content of 50 mg/kg .
- Researchers have explored 1-tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate as a precursor for ring-opening reactions. These reactions lead to the formation of new chemical bonds and are valuable in designing functionalized molecules for various applications .
Cocatalyst in Titanium-Catalyzed Intermolecular Hydroamination
Sulfonate Phenol Ligands via Sulfonylation
Catalysts for Asymmetric Olefin Hydroamination/Cyclization Reactions
Stabilizer in Polyolefins for Food Contact Materials
Ring-Opening Reactions
Research Use Only (R.U.O.) Compound
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-9(10(16)18-6)8(15)7-13(14,4)5/h9H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGYRPMFYJYBMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(N1C(=O)OC(C)(C)C)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.